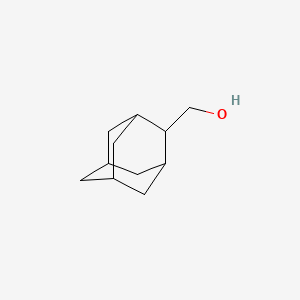

Adamantan-2-ylmethanol

Description

Historical Development of Adamantane (B196018) Chemistry and its Derivatives

The journey of adamantane chemistry began not in a laboratory, but as a theoretical concept. In 1924, H. Decker first proposed the existence of a highly symmetrical C₁₀H₁₆ hydrocarbon, which he named "decaterpene," noting its structural similarity to the repeating lattice of diamond. figshare.com This hypothesis sparked interest, leading to the first attempt at laboratory synthesis by German chemist Hans Meerwein in the same year. figshare.com His efforts, however, did not yield adamantane but rather a bicyclic compound later named Meerwein's ester, which would become a crucial precursor in subsequent syntheses of adamantane derivatives. figshare.comacs.org

The first successful isolation of adamantane occurred in 1933 when Czech chemists S. Landa and V. Machacek extracted a few milligrams of the compound from petroleum through fractional distillation. figshare.comgoogle.com Its remarkable thermal stability and high melting point were immediately noted. google.com The first, albeit impractical, laboratory synthesis was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester, but the process was complex and resulted in a very low yield of only 0.16%. figshare.comacs.org

A pivotal breakthrough came in 1957 when Paul von Ragué Schleyer discovered a much more efficient synthesis method. This process involved the Lewis acid-catalyzed rearrangement of dicyclopentadiene's hydrogenation product, boosting the yield significantly and making adamantane readily and affordably available. figshare.com This accessibility unlocked a new era of research, transforming adamantane from a chemical curiosity into a fundamental building block. The discovery spurred the development of a vast field of chemistry dedicated to polyhedral organic compounds and led to the creation of numerous derivatives with applications in medicine, polymer science, and materials technology. acs.orgnih.gov

Structural Peculiarities of Adamantane Systems and their Chemical Implications

Adamantane (tricyclo[3.3.1.1³⁷]decane) is the simplest diamondoid, a class of molecules whose carbon framework is a fragment of the diamond lattice. figshare.com Its formula is C₁₀H₁₆, and its structure consists of three fused cyclohexane (B81311) rings arranged in a rigid, strain-free, cage-like conformation. This unique three-dimensional structure is the most stable isomer of C₁₀H₁₆. acs.org

The molecule possesses high Td point-group symmetry, which means it has only two distinct types of proton environments: four equivalent methine protons at the "bridgehead" positions (tertiary carbons) and twelve equivalent methylene (B1212753) protons at the "bridge" positions (secondary carbons). acs.org This high symmetry is reflected in its simple NMR spectra. acs.org

The chemical implications of adamantane's structure are profound:

Thermal Stability and High Melting Point: The rigid, compact, and highly symmetric structure results in strong intermolecular forces in the crystal lattice, giving adamantane an unusually high melting point of 270 °C for a hydrocarbon of its molecular weight. It is also thermally stable and resistant to oxidation. acs.orgresearchgate.net

Lipophilicity: The hydrocarbon cage is highly lipophilic (fat-soluble) and hydrophobic (water-insoluble). researchgate.netmdpi.com This property is extensively exploited in medicinal chemistry to enhance the ability of drugs to cross lipid membranes. mdpi.comresearchgate.netnih.gov

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is a conformationally rigid scaffold. When incorporated into a molecule, it holds substituent groups in precise and fixed spatial orientations. This allows for the systematic exploration of how a molecule interacts with biological targets like receptors or enzymes. nih.goveco-vector.com

These features make the adamantane moiety a valuable "pharmacophore" in drug design and a versatile building block in materials science and nanotechnology. researchgate.netmdpi.com

Positioning of Adamantan-2-ylmethanol within the Broader Scope of Adamantane Alcohols and Polycyclic Systems

The adamantane framework has two distinct types of carbon atoms available for functionalization: the four tertiary carbons at the bridgehead positions (C1, C3, C5, C7) and the six secondary carbons of the methylene bridges (C2, C4, C6, etc.). google.com This distinction gives rise to different isomers of substituted adamantanes, including adamantane alcohols.

The simplest adamantane alcohols are adamantan-1-ol and adamantan-2-ol, where a hydroxyl group is directly attached to a bridgehead or a secondary carbon, respectively. Adamantan-2-ylmethanol, the focus of this article, is structurally distinct. It is a primary alcohol, featuring a hydroxymethyl group (-CH₂OH) attached to a secondary carbon (the 2-position) of the adamantane cage. This seemingly small difference—an extra methylene group between the cage and the hydroxyl function—distinguishes it from the secondary alcohol, adamantan-2-ol, and influences its reactivity and physical properties.

The synthesis of 2-substituted adamantanes, including alcohols, typically begins with adamantan-2-one, which is accessible through the oxidation of adamantane. nih.gov Reduction of the ketone group in adamantan-2-one yields adamantan-2-ol, a secondary alcohol. figshare.com The synthesis of adamantan-2-ylmethanol involves creating a carbon-carbon bond at the 2-position, for example, through reactions that introduce a carboxyl or ester group, which can then be reduced to the primary alcohol.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Adamantane | 281-23-2 | C₁₀H₁₆ | 136.24 | 270 |

| Adamantan-1-ol | 768-95-6 | C₁₀H₁₆O | 152.24 | 287-289 |

| Adamantan-2-ol | 700-58-3 | C₁₀H₁₆O | 152.24 | 300-302 |

| Adamantan-2-ylmethanol | 22635-61-6 | C₁₁H₁₈O | 166.26 | 82-84 sigmaaldrich.com |

Overview of Key Research Trajectories involving Adamantan-2-ylmethanol and Related Analogues

Research involving adamantan-2-ylmethanol and its closely related analogues primarily leverages the adamantane cage as a rigid, lipophilic scaffold for constructing more complex molecules with specific functions, particularly in medicinal chemistry and materials science.

A key research trajectory is the use of these alcohols as synthetic intermediates. For instance, the secondary alcohol adamantan-2-ol has been used in studies of molecular rearrangements, such as its conversion to oxa-adamantane, demonstrating the unique reactivity imparted by the rigid cage structure. rsc.org More broadly, adamantane alcohols are common starting materials for producing a wide range of derivatives through reactions like oxidation, esterification, or substitution. eco-vector.com

In the field of medicinal chemistry, the adamantane-methanol motif serves as a valuable component in the design of new therapeutic agents. While direct studies on adamantan-2-ylmethanol are limited, research on analogous structures highlights its potential. For example, a spiro-adamantane derivative, (2'-methylspiro[adamantane-2,3'-isoxazolidine]-5'-yl)methanol, has been investigated for its cytotoxic activity against cancer cell lines, indicating the utility of the adamantane-2-yl-methanol substructure as a scaffold for anticancer drugs. ontosight.ai The adamantyl group is often incorporated into drug candidates to improve their pharmacological profiles. nih.govnih.gov

Furthermore, adamantane-based alcohols are used as precursors for advanced materials. In one study, a related isomer, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was synthesized as a potential precursor for bulky chelating ligands. nih.govmdpi.comresearchgate.net Such ligands can be used to create metal complexes with specific catalytic or biomimetic properties, pointing to applications in bioinorganic chemistry and materials science. These research avenues underscore the role of adamantan-2-ylmethanol and its analogues as versatile building blocks for creating precisely structured molecules with targeted biological or material functions.

Structure

3D Structure

Properties

IUPAC Name |

2-adamantylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJFSXRBAWWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315250 | |

| Record name | 2-Adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22635-61-6 | |

| Record name | 2-Adamantanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Adamantan 2 Ylmethanol and Its Precursors

Strategies for the Construction of the Adamantane (B196018) Skeleton Precursors to Adamantan-2-ylmethanol

The synthesis of the adamantane core is a foundational aspect of preparing adamantan-2-ylmethanol. The unique tricyclic cage structure of adamantane can be assembled through several key synthetic approaches, primarily involving cyclization and rearrangement reactions.

The construction of the adamantane framework from acyclic or bicyclic precursors via intramolecular cyclization is a well-established strategy. One of the earliest attempts at synthesizing adamantane was by Hans Meerwein in 1924, who reacted formaldehyde (B43269) with diethyl malonate in the presence of piperidine. wikipedia.org While this did not yield adamantane directly, it produced a key intermediate, Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione), which has been utilized in subsequent syntheses of adamantane derivatives. wikipedia.org

A more direct approach involves the condensation of an enamine with an appropriate Michael acceptor to form an intermediate bicyclic system, which then undergoes an intramolecular condensation to close the adamantane scaffold. researchgate.netnih.govmdpi.com For instance, the condensation of an enamine derived from a monocyclic compound with ethyl 2-(bromoethyl)acrylate can lead to a bicyclic intermediate that cyclizes to form a substituted adamantane derivative. researchgate.netnih.govmdpi.com Another example is a cascade reaction involving the reaction of a di-one with an excess of acrylates in the presence of triethylamine, which proceeds through a series of aldol, Michael, and Dieckmann condensations to furnish the adamantane core in high yields. nih.gov

The following table summarizes key cyclization strategies for adamantane synthesis:

| Starting Materials | Reagents | Key Intermediates | Product Type |

| Formaldehyde, Diethyl malonate | Piperidine | Meerwein's ester | Substituted Bicyclo[3.3.1]nonane |

| Enamine, Ethyl 2-(bromoethyl)acrylate | - | Bicyclic system | Substituted Adamantane |

| Di-one, Acrylates | Triethylamine | - | Densely Substituted Adamantane |

Table 1: Cyclization Strategies for Adamantane Synthesis

Rearrangement reactions, particularly those involving carbocation intermediates, are powerful methods for constructing the thermodynamically stable adamantane skeleton from various polycyclic hydrocarbon precursors. sciencemadness.org The most prominent example is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane. wikipedia.orgsciencemadness.orgorgsyn.orgstackexchange.comresearchgate.net This reaction, often using aluminum chloride as the Lewis acid, proceeds through a complex series of carbocation rearrangements, including Wagner-Meerwein shifts, to ultimately yield the highly symmetrical and strain-free adamantane cage. sciencemadness.orguni-giessen.denih.govreddit.com The yield of this process can be significantly high, making it a practical route for the large-scale synthesis of adamantane. wikipedia.org

The choice of Lewis acid and reaction conditions can influence the efficiency of the rearrangement. orgsyn.org For instance, a catalyst system of aluminum chloride and hydrogen chloride in a hydrogen atmosphere at high pressure has been shown to convert endo-tetrahydrodicyclopentadiene (B1210996) to adamantane. orgsyn.org

The Wagner-Meerwein rearrangement is a key mechanistic step in these transformations, involving a researchgate.netorgsyn.org-alkyl shift of a carbocation to form a more stable carbocationic intermediate. uni-giessen.de This process can be reversible and is influenced by the structural elements surrounding the carbocation and the reaction conditions. uni-giessen.de The driving force for the rearrangement is the formation of the exceptionally stable adamantane structure.

Below is a table detailing common rearrangement reactions for adamantane synthesis:

| Precursor | Catalyst | Key Reaction Type | Yield |

| Tetrahydrodicyclopentadiene | Aluminum chloride | Carbocation Rearrangement | 30-40% orgsyn.org |

| endo-Tetrahydrodicyclopentadiene | Aluminum chloride, Hydrogen chloride | Carbocation Rearrangement | 30-40% orgsyn.org |

| Polycyclic Hydrocarbons | Superacid | Carbocation Rearrangement | up to 98% wikipedia.org |

Table 2: Rearrangement Reactions for Adamantane Synthesis

Direct Synthesis Routes to Adamantan-2-ylmethanol

Once the adamantane core is established, the next critical step is the introduction of the hydroxymethyl group at the secondary C-2 position. This can be achieved through various synthetic methodologies, including direct functionalization, reduction of carbonyl precursors, and organometallic approaches.

The direct functionalization of the adamantane C-H bond at the secondary (C-2) position to introduce a methanol (B129727) group is a challenging yet desirable transformation. While adamantane has two types of C-H bonds (tertiary and secondary), the tertiary positions are generally more reactive towards radical and ionic reactions. However, selective functionalization at the C-2 position can be achieved under specific conditions or by using directing groups.

One approach involves the oxidation of the C-H bond. While direct oxidation often leads to a mixture of products, the use of specific oxidizing agents and catalysts can improve selectivity. Another strategy involves the initial introduction of a different functional group at the C-2 position, which can then be converted to the desired methanol group. For example, the bromination of adamantane can yield 2-bromoadamantane (B1268071), which can then be subjected to nucleophilic substitution with a hydroxide (B78521) source, followed by further transformations to introduce the methanol group.

A more common and reliable method for the synthesis of adamantan-2-ylmethanol involves the reduction of a carbonyl or ester precursor, namely adamantan-2-one or a 2-adamantanecarboxylic acid ester. Adamantan-2-one can be prepared through various methods, including the oxidation of adamantan-2-ol or the rearrangement of protoadamantane (B92536) derivatives.

The reduction of adamantan-2-one to adamantan-2-ylmethanol can be achieved using a variety of reducing agents. A classic and effective method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction is known for its high chemoselectivity, proceeding under mild conditions and tolerating various functional groups. alfa-chemistry.comnih.gov The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of the ketone. alfa-chemistry.comwikipedia.org

Other common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also effective for the reduction of adamantan-2-one. These reagents provide a direct and high-yielding route to adamantan-2-ylmethanol. The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

The following table summarizes various reduction methods for preparing adamantan-2-ylmethanol:

| Precursor | Reducing Agent | Solvent | Product |

| Adamantan-2-one | Aluminum isopropoxide / Isopropanol | Isopropanol | Adamantan-2-ylmethanol |

| Adamantan-2-one | Sodium borohydride (NaBH₄) | Ethanol/Methanol | Adamantan-2-ylmethanol |

| Adamantan-2-one | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | Adamantan-2-ylmethanol |

| 2-Adamantanecarboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | Adamantan-2-ylmethanol |

Table 3: Reduction Methodologies for Adamantan-2-ylmethanol Synthesis

Organometallic reagents provide another versatile route to adamantan-2-ylmethanol. A Grignard reaction involving the addition of a one-carbon Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to adamantan-2-one would lead to 2-methyladamantan-2-ol, not the desired primary alcohol.

A more appropriate organometallic approach starts with a 2-functionalized adamantane derivative. For instance, 2-bromoadamantane can be converted to the corresponding Grignard reagent, 2-adamantylmagnesium bromide. This Grignard reagent can then react with formaldehyde (a one-carbon electrophile) to yield adamantan-2-ylmethanol.

Alternatively, organolithium reagents can be employed in a similar fashion. The reaction of 2-adamantyllithium with formaldehyde would also produce adamantan-2-ylmethanol. These organometallic routes offer a reliable way to form the C-C bond required for the hydroxymethyl group at the C-2 position.

Other Novel Synthetic Pathways

While the direct synthesis of Adamantan-2-ylmethanol is predominantly reliant on the reduction of 2-adamantanone (B1666556), novel pathways to access its 2-substituted adamantane precursors have been explored. One such approach involves the catalytic transformation of 1-adamantanol (B105290). This method leverages a 1,2-hydride shift of the 1-adamantyl cation to form the 2-adamantyl cation. This rearrangement allows for the synthesis of 2-adamantane derivatives, including 2-adamantanol (B149831) and 2-adamantanone, from the more readily available 1-substituted adamantane precursors. researchgate.net The formation of 2-adamantanone from 1-adamantanol in the presence of solid acid catalysts is a notable example of this strategy. researchgate.net

Furthermore, the synthesis of adamantane derivatives through multi-step sequences starting from commercially available materials like 1-acetyladamantane has been reported for complex structures incorporating the adamantane framework. nih.gov Although not directly yielding Adamantan-2-ylmethanol, these intricate synthetic routes showcase the versatility of adamantane chemistry and the potential for developing novel pathways to a wide range of its derivatives. nih.govmdpi.com The exploration of such multi-step syntheses could pave the way for new approaches to functionalized adamantane alcohols, including Adamantan-2-ylmethanol. hilarispublisher.com

Stereoselective and Enantioselective Synthesis Approaches for Adamantan-2-ylmethanol

Adamantan-2-ylmethanol possesses a chiral center at the carbon atom bearing the hydroxyl and hydroxymethyl groups. Consequently, the development of stereoselective and enantioselective synthetic methods is crucial for accessing its individual enantiomers, which may exhibit distinct biological activities. The primary strategy for achieving stereoselectivity in the synthesis of Adamantan-2-ylmethanol involves the stereocontrolled reduction of the prochiral precursor, 2-adamantanone.

While specific studies on the enantioselective synthesis of Adamantan-2-ylmethanol are not extensively documented in the reviewed literature, general principles of asymmetric ketone reduction can be applied. The use of chiral reducing agents or catalytic asymmetric hydrogenation are well-established methods for producing enantiomerically enriched alcohols from ketones. For instance, chiral catalysts can facilitate the delivery of a hydride to one face of the carbonyl group in 2-adamantanone preferentially, leading to the formation of one enantiomer of Adamantan-2-ylmethanol in excess.

Research on other adamantane derivatives has demonstrated the feasibility of achieving high stereoselectivity. For example, the synthesis of (R)- and (S)-isomers of new adamantane-substituted heterocycles has been successfully accomplished. rsc.orgresearchgate.net These approaches often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reaction steps. While not directly applied to Adamantan-2-ylmethanol, these methodologies highlight the potential for developing highly stereoselective and enantioselective routes to this compound. The synthesis of adamantanes functionalized with chiral residues using enantioselective cyclopropanation reactions further underscores the advancements in controlling stereochemistry within the adamantane framework. imperial.ac.ukresearchgate.net

Green Chemistry Approaches in Adamantan-2-ylmethanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of Adamantan-2-ylmethanol synthesis, green approaches primarily focus on the reduction of its precursor, 2-adamantanone, using environmentally benign methods.

One promising green chemistry strategy involves the use of microwave activation under solvent-free conditions. This has been successfully applied to the synthesis of cyclic ketals from 2-adamantanone, achieving excellent yields. researchgate.net This demonstrates the potential of microwave-assisted synthesis to reduce reaction times and eliminate the need for volatile organic solvents in reactions involving 2-adamantanone.

The choice of reducing agent and solvent system is also a critical aspect of a green synthetic route. The development of catalytic systems that can utilize cleaner and more sustainable reagents is an active area of research. For instance, the use of a copper catalyst for the synthesis of 3,3'-bisindolyl(methanes) using alcohols as a carbon source under mild and environmentally friendly conditions showcases a greener catalytic approach. rsc.org Similarly, the broader field of chemical synthesis is seeing a shift towards the use of greener solvents and reagents, as well as the implementation of biological and ultrasound-assisted methods to reduce the environmental footprint of chemical processes. wisdomlib.orgunibo.it While specific applications to Adamantan-2-ylmethanol synthesis are yet to be widely reported, these general trends in green chemistry provide a clear roadmap for developing more sustainable methods for its production.

Comparative Analysis of Synthetic Efficiency and Yields for Adamantan-2-ylmethanol Production

Below is a comparative table outlining the typical yields for the key synthetic steps involved in the production of Adamantan-2-ylmethanol, based on available data for the synthesis of 2-adamantanone and general knowledge of ketone reduction reactions.

| Synthetic Step | Reagents and Conditions | Reported Yield (%) | Reference |

| Synthesis of 2-Adamantanone | Adamantane, concentrated H₂SO₄, catalyst | 57 - 78 | google.com |

| Adamantane, concentrated H₂SO₄ | 45 | google.com | |

| Reduction to Adamantan-2-ylmethanol | 2-Adamantanone, NaBH₄, EtOH | Typically high | - |

| 2-Adamantanone, LiAlH₄, Et₂O | Typically very high | - | |

| 2-Adamantanone, Catalytic Hydrogenation | Variable, can be high | - |

The choice of synthetic route and reagents will ultimately depend on factors such as cost, scalability, desired purity, and environmental considerations. For large-scale production, the catalytic oxidation of adamantane followed by a high-yielding and cost-effective reduction of 2-adamantanone would be the preferred approach.

Chemical Transformations and Reactivity of Adamantan 2 Ylmethanol

Reactions Involving the Hydroxyl Group of Adamantan-2-ylmethanol

The primary alcohol functionality in Adamantan-2-ylmethanol is a key site for a variety of chemical transformations, allowing for its conversion into a range of other functional groups.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of Adamantan-2-ylmethanol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is a fundamental transformation for the protection of the alcohol or for the synthesis of derivatives with modified properties. A common example is the formation of Adamantan-2-yl)methyl acetate.

The reaction typically proceeds under acidic conditions (e.g., using a catalytic amount of sulfuric acid) when reacting with a carboxylic acid, or in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl produced when using an acyl chloride.

| Reactant | Reagent | Product | Conditions |

| Adamantan-2-ylmethanol | Acetic Anhydride (B1165640) | (Adamantan-2-yl)methyl acetate | Pyridine, room temperature |

| Adamantan-2-ylmethanol | Benzoyl Chloride | (Adamantan-2-yl)methyl benzoate | Triethylamine, CH2Cl2 |

Etherification: Ether derivatives of Adamantan-2-ylmethanol can be synthesized through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the ether. For instance, the reaction of sodium (adamantan-2-yl)methoxide with methyl iodide would yield (adamantan-2-yl)methyl methyl ether.

| Reactant | Reagent 1 | Reagent 2 | Product |

| Adamantan-2-ylmethanol | Sodium Hydride (NaH) | Methyl Iodide (CH3I) | (Adamantan-2-yl)methyl methyl ether |

| Adamantan-2-ylmethanol | Potassium Hydride (KH) | Ethyl Bromide (CH3CH2Br) | Ethyl (adamantan-2-yl)methyl ether |

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol of Adamantan-2-ylmethanol can be oxidized to either the corresponding aldehyde (adamantane-2-carbaldehyde) or further to the carboxylic acid (adamantane-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are commonly employed for this transformation masterorganicchemistry.comnih.gov.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in acidic or basic solution, or Jones reagent (a solution of chromium trioxide in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid chemistrysteps.comgoogle.com.

| Starting Material | Oxidizing Agent | Product |

| Adamantan-2-ylmethanol | Pyridinium Chlorochromate (PCC) | Adamantane-2-carbaldehyde |

| Adamantan-2-ylmethanol | Swern Oxidation | Adamantane-2-carbaldehyde |

| Adamantan-2-ylmethanol | Jones Reagent (CrO3/H2SO4) | Adamantane-2-carboxylic acid |

| Adamantan-2-ylmethanol | Potassium Permanganate (KMnO4) | Adamantane-2-carboxylic acid |

Halogenation and Related Substitution Reactions

The hydroxyl group of Adamantan-2-ylmethanol can be replaced by a halogen atom through reaction with various halogenating agents. These reactions are useful for introducing a leaving group that can be subsequently displaced in nucleophilic substitution reactions.

Common reagents for converting alcohols to alkyl halides include thionyl chloride (SOCl2) for the synthesis of alkyl chlorides and phosphorus tribromide (PBr3) for alkyl bromides. The reaction with thionyl chloride often proceeds with the addition of a small amount of a base like pyridine.

| Reactant | Reagent | Product |

| Adamantan-2-ylmethanol | Thionyl Chloride (SOCl2) | 2-(Chloromethyl)adamantane |

| Adamantan-2-ylmethanol | Phosphorus Tribromide (PBr3) | 2-(Bromomethyl)adamantane |

Dehydration Reactions and Alkene Formation

The dehydration of Adamantan-2-ylmethanol can lead to the formation of an alkene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) mdpi.comchemguide.co.uk. The reaction generally proceeds through an E1 mechanism for secondary alcohols, which involves the formation of a carbocation intermediate nih.govucalgary.ca. Protonation of the hydroxyl group converts it into a good leaving group (water). Departure of the water molecule results in a secondary carbocation at the 2-position of the adamantane (B196018) ring. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of a double bond. Due to the structure of the adamantane cage, the primary product expected from the dehydration of Adamantan-2-ylmethanol is 2-methyleneadamantane.

Reactions at the Adamantane Core Influenced by the 2-ylmethanol Substituent

The presence of the 2-ylmethanol group can influence the reactivity of the adamantane core itself, particularly in radical reactions.

Radical Reactions at the Adamantane Framework

The adamantane framework is known to undergo free-radical functionalization, such as halogenation sciencemadness.orgresearchgate.netnih.gov. These reactions typically proceed via the abstraction of a hydrogen atom by a radical species to form an adamantyl radical. The stability of the resulting radical determines the regioselectivity of the reaction. In an unsubstituted adamantane, the tertiary bridgehead positions are generally more reactive towards radical abstraction than the secondary methylene (B1212753) positions due to the greater stability of the tertiary radical chemistrysteps.comsciencemadness.org.

The 2-ylmethanol substituent can influence the regioselectivity of radical reactions on the adamantane core through a combination of electronic and steric effects youtube.com.

Inductive Effect: The hydroxyl and methyl groups of the 2-ylmethanol substituent have an electron-donating inductive effect (-I effect is weak for alkyl groups, but the oxygen atom has a stronger -I effect, while the alkyl part has a +I effect). This can influence the stability of a radical formed at various positions on the adamantane ring masterorganicchemistry.comrsc.org. Electron-donating groups can stabilize adjacent radical centers.

Steric Hindrance: The bulky adamantane structure itself presents steric challenges, and the 2-ylmethanol group can further hinder the approach of radical species to nearby positions on the adamantane core.

For example, in the radical bromination of 2-methyladamantane, substitution occurs at the bridgehead positions, but also leads to more complex rearranged products, highlighting the intricate nature of radical reactions on substituted adamantanes. The presence of the 2-ylmethanol group would be expected to similarly direct radical abstraction to the more accessible and electronically stabilized positions on the adamantane core, while potentially leading to a mixture of products. The precise influence would depend on the specific radical species and reaction conditions.

Carbocation Rearrangements Involving the Adamantyl Skeleton

The adamantane framework is renowned for its influence on the stability of carbocations. Reactions involving the formation of a carbocation at the C-2 position of the adamantane skeleton, such as those initiated by the protonation and subsequent loss of water from adamantan-2-ylmethanol in acidic media, are prone to rearrangement.

The driving force for these rearrangements is the inherent stability difference between secondary and tertiary carbocations. The initially formed secondary 2-adamantyl cation is significantly less stable than the tertiary 1-adamantyl cation, which benefits from the electron-donating effects of three alkyl groups at the bridgehead position. worldscientific.comreddit.commasterorganicchemistry.com This energy difference facilitates a rapid intramolecular rearrangement.

This transformation proceeds through a classic Wagner-Meerwein rearrangement , which is a type of 1,2-hydride or 1,2-alkyl shift. researchgate.netlibretexts.org In the case of the 2-adamantyl cation, a hydride shift from an adjacent bridgehead carbon (C-1 or C-3) to the carbocationic center at C-2 occurs. This concerted process leads to the formation of the more stable tertiary 1-adamantyl cation. The mechanism involves the migration of a hydrogen atom with its bonding pair of electrons to the adjacent positively charged carbon. masterorganicchemistry.com

Studies on the solvolysis of 2-adamantyl derivatives have provided substantial evidence for this rearrangement. The greater stability of the bridgehead adamantyl cation is a key factor in these chemical transformations. worldscientific.com The interconversion between the 1-yl and 2-yl adamantyl cations has been shown to proceed via intermolecular hydride transfer, with a slower mechanism involving the reversible ring-opening of the adamantyl skeleton also being possible. rsc.org

The general mechanism can be depicted as follows:

Protonation of the hydroxyl group of adamantan-2-ylmethanol by an acid catalyst.

Loss of a water molecule to form the secondary 2-adamantyl carbocation.

A 1,2-hydride shift from an adjacent bridgehead carbon to the C-2 position.

Formation of the more stable tertiary 1-adamantyl carbocation.

The rearranged cation can then be trapped by a nucleophile or undergo elimination to form an alkene.

This propensity for rearrangement is a critical consideration in any acid-catalyzed reaction of adamantan-2-ylmethanol, as the observed products will often be derivatives of the 1-adamantyl structure rather than the original 2-adamantyl framework.

Catalytic Transformations of Adamantan-2-ylmethanol

The hydroxyl group of adamantan-2-ylmethanol serves as a functional handle for a variety of catalytic transformations, enabling its conversion into other valuable chemical entities. Both metal-based and organic catalysts have been employed to effect these changes.

Metal-Catalyzed Reactions

Metal catalysts are widely used for the functionalization of alcohols, and adamantan-2-ylmethanol is a viable substrate for such reactions, primarily involving oxidation.

Oxidation Reactions: The conversion of adamantan-2-ylmethanol to its corresponding ketone, adamantan-2-one, is a key transformation. Various metal-based catalytic systems have been shown to be effective for the oxidation of secondary alcohols.

Ruthenium-Catalyzed Oxidation: Ruthenium complexes are known to catalyze the oxidation of secondary alcohols. For instance, a study on the one-stage catalytic oxidation of adamantane itself using a copper(II)-dimethylglyoxime complex and hydrogen peroxide showed that secondary alcohol groups on the adamantane core are oxidized to ketones. mdpi.com While this study did not start with adamantan-2-ylmethanol, it demonstrates the susceptibility of the secondary hydroxyl group on an adamantane ring to metal-catalyzed oxidation.

Palladium-Catalyzed Oxidation: Palladium catalysts are also highly effective for the aerobic oxidation of alcohols. rsc.org Although specific studies detailing the palladium-catalyzed oxidation of adamantan-2-ylmethanol are not prevalent, the general reactivity of secondary alcohols in such systems suggests it would be a suitable substrate.

The general scheme for the metal-catalyzed oxidation is as follows:

| Metal Catalyst System | Oxidant | Product | Reference |

| Copper(II)-dimethylglyoxime | Hydrogen Peroxide | Adamantan-2-one | mdpi.com |

| Ruthenium Complexes | Various | Adamantan-2-one | nih.gov |

| Palladium Complexes | Molecular Oxygen | Adamantan-2-one | rsc.org |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the transformation of alcohols.

Organocatalytic Oxidation: A notable class of organocatalysts for alcohol oxidation includes stable nitroxyl (B88944) radicals, particularly those derived from the adamantane skeleton itself, such as 2-azaadamantane (B3153908) N-oxyl (AZADO) and 9-azanoradamantane N-oxyl (Nor-AZADO). nih.govnih.gov These catalysts have demonstrated high efficiency in the oxidation of a wide range of alcohols, including sterically hindered secondary alcohols.

While these examples feature an adamantane moiety in the catalyst rather than the substrate, they highlight the utility of the adamantane scaffold in facilitating oxidation reactions. The oxidation of adamantan-2-ylmethanol using such organocatalysts would be expected to proceed efficiently to yield adamantan-2-one.

The catalytic cycle for AZADO-mediated oxidation typically involves the oxidation of the nitroxyl radical to a more reactive oxoammonium ion by a stoichiometric oxidant (e.g., a hypochlorite (B82951) species). The oxoammonium ion then oxidizes the alcohol to the corresponding ketone, regenerating the nitroxyl radical.

| Organocatalyst | Co-oxidant | Product | Reference |

| AZADO | NaOCl, PhI(OAc)₂ | Adamantan-2-one | nih.gov |

| Nor-AZADO | NaOCl | Adamantan-2-one | nih.gov |

| 5-Fluoro-AZADO | Air (O₂) | Adamantan-2-one | nih.gov |

Photochemical and Electrochemical Reactivity Studies

The rigid structure of the adamantane cage can influence its reactivity under photochemical and electrochemical conditions.

Photochemical Reactivity: Direct photochemical transformations of adamantan-2-ylmethanol are not extensively documented. However, studies on related adamantane derivatives provide insights into potential reaction pathways. For instance, the photochemical stability of adapalene, a drug containing an adamantyl group, is a key property for its therapeutic use. nih.gov This suggests a general resistance of the adamantane core to photochemical degradation. Photochemical C-H functionalization of adamantane itself has been achieved using photoredox and hydrogen-atom transfer catalysis, indicating that under the right conditions, the adamantane C-H bonds can be activated photochemically. researchgate.netchemrxiv.org

Electrochemical Reactivity: The electrochemical oxidation of secondary alcohols to ketones is a well-established process. researchgate.net Anodic oxidation provides a green and efficient method for this transformation. In the context of adamantan-2-ylmethanol, electrochemical oxidation would involve the removal of electrons from the molecule at the anode, leading to the formation of adamantan-2-one. This process can be direct or mediated by electrochemically generated oxidizing species. Electrochemical synthesis has also been used to generate adamantane-type clusters. rsc.org

The general reaction for the anodic oxidation of adamantan-2-ylmethanol is:

While specific detailed studies on the electrochemical behavior of adamantan-2-ylmethanol are limited, the principles of secondary alcohol electro-oxidation are directly applicable.

Design and Synthesis of Adamantan 2 Ylmethanol Derivatives and Conjugates

Ester and Ether Derivatives of Adamantan-2-ylmethanol

The primary alcohol functionality of adamantan-2-ylmethanol serves as a versatile handle for the synthesis of ester and ether derivatives. These reactions typically involve the formation of a new carbon-oxygen bond, leveraging well-established organic chemistry methodologies.

Esterification: Ester derivatives are commonly synthesized through the reaction of adamantan-2-ylmethanol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a standard approach. Alternatively, for higher yields and milder conditions, acylation with a more reactive species like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) is often employed. These methods allow for the introduction of a wide array of functional groups, tuning the lipophilicity and steric bulk of the resulting molecule.

Etherification: The synthesis of ethers from adamantan-2-ylmethanol can be achieved through methods such as the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Other methods include reactions with alkylating agents under acidic conditions or using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the alcohol for reaction with another alcohol.

While these are standard synthetic routes, specific examples detailing the synthesis of esters and ethers directly from adamantan-2-ylmethanol are not extensively documented in the surveyed literature. However, the general reactivity of primary alcohols supports the feasibility of these transformations.

Table 1: Potential Ester and Ether Derivatives of Adamantan-2-ylmethanol This table is illustrative of derivatives that could be synthesized using standard methods.

| Derivative Type | Derivative Name | Potential Reagents | Reaction Type |

| Ester | Adamantan-2-ylmethyl acetate | Acetic anhydride, Pyridine | Acylation |

| Ester | Adamantan-2-ylmethyl benzoate | Benzoyl chloride, Triethylamine | Acylation |

| Ether | 2-(Methoxymethyl)adamantane | Sodium hydride, Methyl iodide | Williamson Ether Synthesis |

| Ether | 2-(Benzyloxymethyl)adamantane | Sodium hydride, Benzyl bromide | Williamson Ether Synthesis |

Halogenated and Aminated Derivatives from Adamantan-2-ylmethanol Precursors

The conversion of the hydroxyl group in adamantan-2-ylmethanol into halogens or amino groups opens pathways to a different class of functionalized adamantanes. These transformations typically proceed via an intermediate where the hydroxyl is converted into a better leaving group.

Halogenation: The hydroxyl group of adamantan-2-ylmethanol can be replaced by a halogen atom using various reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield 2-(chloromethyl)adamantane. Similarly, phosphorus tribromide (PBr₃) can be used for bromination. These reactions involve the conversion of the alcohol into a reactive intermediate (e.g., a chlorosulfite ester) which is then displaced by the halide ion.

Amination: Synthesizing aminated derivatives from adamantan-2-ylmethanol can be accomplished through a multi-step process. A common strategy involves first converting the alcohol to an alkyl halide or sulfonate (e.g., tosylate or mesylate), creating a good leaving group. Subsequent reaction with ammonia, a primary, or a secondary amine can then install the desired amino group via nucleophilic substitution. Direct amination is more challenging but can sometimes be achieved under specific catalytic conditions. While the synthesis of various aminoadamantanes is well-established, routes starting specifically from adamantan-2-ylmethanol are less commonly reported.

Conjugation with Polymers and Macromolecules

The adamantane (B196018) cage is a desirable moiety in polymer science due to its bulk, rigidity, and high thermal stability. Incorporating it into polymer structures can significantly modify the material's properties. Adamantan-2-ylmethanol can be used as a monomer or a modifying agent to introduce the adamantyl group into macromolecules.

The hydroxyl group provides a convenient point for covalent attachment to a polymer backbone. This can be achieved through several methods:

Ester or Ether Linkages: Adamantan-2-ylmethanol can be reacted with polymers containing carboxylic acid or acyl chloride groups to form ester-linked pendant groups. Similarly, it can be attached via ether linkages to polymers with halide or other suitable leaving groups.

Polymerization Monomer: The molecule can be functionalized to create a polymerizable monomer. For example, esterification with acryloyl chloride would yield adamantan-2-ylmethyl acrylate (B77674), which can then undergo free-radical polymerization to form a polyacrylate with pendant adamantyl groups.

These adamantane-containing polymers often exhibit enhanced thermal resistance, altered solubility, and unique rheological properties. The specific placement of the bulky adamantane group at a non-bridgehead position offers a different steric profile compared to the more common 1-adamantyl derivatives.

Incorporation into Supramolecular Structures and Host-Guest Systems

The adamantane group is a classic "guest" molecule in supramolecular chemistry due to its ideal size, shape, and hydrophobicity for fitting into the cavities of various "host" molecules. The most prominent examples of hosts for adamantane are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.

The interaction between adamantane and β-cyclodextrin is particularly strong, with high association constants, driven primarily by the hydrophobic effect. mdpi.comresearchgate.net Adamantan-2-ylmethanol and its derivatives can act as guests, with the adamantane cage being encapsulated by the cyclodextrin (B1172386) host. The hydroxyl group remains outside the cavity, where it can be used for further conjugation or to improve water solubility.

Structural studies on the complex between adamantan-2-ol (a close structural analog) and β-cyclodextrin have shown that the cyclodextrin host forms a truncated-cone-shaped cavity that can accommodate multiple adamantane guests. mdpi.com This precise and strong recognition is the basis for creating self-assembling systems, drug delivery vehicles, and biosensors. mdpi.com The adamantane-cyclodextrin pair acts as a highly specific, non-covalent "molecular glue" to connect different components.

Table 2: Host-Guest System Example: Adamantan-2-ol and β-Cyclodextrin Data based on the structurally similar adamantan-2-ol.

| Host | Guest | Stoichiometry (Guest:Host) | Key Interaction |

| β-Cyclodextrin | Adamantan-2-ol | 3:2 | Hydrophobic effect |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS):Data regarding the behavior of Adamantan-2-ylmethanol under soft ionization ESI-MS conditions, typically used to identify the protonated molecule [M+H]⁺, could not be located.

Without primary data from experimental analysis, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

Elemental Analysis for Compositional VerificationWhile the theoretical elemental composition of Adamantan-2-ylmethanol can be calculated from its molecular formula (C₁₁H₁₈O), no published experimental data from elemental analysis (such as combustion analysis) could be found. This information is essential for experimentally verifying the purity and composition of a synthesized sample.

Due to the absence of this specific empirical data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content inclusions.

Computational and Theoretical Investigations of Adamantan 2 Ylmethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a molecular-level understanding of the structure and reactivity of Adamantan-2-ylmethanol. These methods are instrumental in elucidating conformational preferences and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. For Adamantan-2-ylmethanol, DFT calculations are crucial for identifying the most stable conformations, which are determined by the orientation of the hydroxymethyl group relative to the adamantane (B196018) cage. The primary rotational isomers (rotamers) arise from the rotation around the C(2)-CH2OH bond.

Key dihedral angles, such as H-C(2)-C(methylene)-O, are systematically varied to map the potential energy surface and identify low-energy conformers. The relative energies of these conformers are influenced by steric interactions and potential intramolecular hydrogen bonding.

Illustrative DFT Calculation Results for Adamantan-2-ylmethanol Conformers:

| Conformer | Dihedral Angle (H-C(2)-C-O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.50 | 30.1 |

| C | -60° | 0.25 | 24.7 |

This data is illustrative and based on typical energy differences for such rotamers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for calculating electronic energies, albeit at a greater computational cost. These methods are employed to refine the energies of the DFT-optimized geometries and to explore the energy landscape for transition states between different conformers. This exploration provides insights into the dynamics of conformational changes.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. For Adamantan-2-ylmethanol, MD simulations can provide insights into its conformational flexibility and how it interacts with solvent molecules or other molecules in its environment.

In these simulations, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. Analysis of these trajectories reveals the preferred conformations in solution, the timescale of conformational changes, and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Illustrative MD Simulation Parameters for Adamantan-2-ylmethanol in Water:

| Parameter | Value |

|---|---|

| Force Field | GROMOS54a7 |

| Solvent | SPC Water Model |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

This data represents a typical setup for an MD simulation.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a compound with its reactivity. uliege.be While specific QSRR models for Adamantan-2-ylmethanol are not extensively documented, the principles can be applied to predict its reactivity in various chemical transformations.

For a series of related adamantane alcohols, QSRR models could be developed to predict reaction rates or equilibrium constants for processes such as esterification or oxidation. Molecular descriptors, including electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molar volume), and topological indices, would be calculated for each compound and correlated with experimental reactivity data using statistical methods like multiple linear regression or machine learning algorithms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.govsns.it For Adamantan-2-ylmethanol, these predictions are valuable for structural elucidation.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C chemical shifts. The calculated shifts are often compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.

IR Spectroscopy: The vibrational frequencies and intensities of Adamantan-2-ylmethanol can be computed using DFT. The calculated infrared spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-H stretches of the adamantane cage.

Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for Adamantan-2-ylmethanol:

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 | 38.2 | 38.5 |

| C2 | 42.5 | 42.8 |

| CH2OH | 65.1 | 65.5 |

This data is illustrative and represents a typical level of agreement between experimental and calculated values.

Mechanistic Studies of Reactions Involving Adamantan-2-ylmethanol using Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. rsc.org For reactions involving Adamantan-2-ylmethanol, such as its oxidation to adamantan-2-one or its esterification, computational methods can be used to:

Identify Reaction Intermediates and Transition States: By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

Elucidate Reaction Pathways: By connecting the stationary points on the potential energy surface, the most likely reaction pathway can be determined.

These computational studies offer a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Applications of Adamantan 2 Ylmethanol and Its Derivatives in Chemical Science and Materials Technology

Role as a Synthetic Intermediate in Organic Synthesis

Adamantan-2-ylmethanol serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex organic molecules. Its hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the bulky adamantyl group into different molecular architectures. The inherent stability of the adamantane (B196018) core makes it a robust scaffold that can withstand a range of reaction conditions.

One of the key applications of adamantan-2-ylmethanol as a synthetic intermediate is in the preparation of functionally substituted adamantane derivatives. For instance, adamantane-containing oxiranes, which can be synthesized from adamantane-based alcohols, are valuable intermediates themselves. These oxiranes can undergo ring-opening reactions with various nucleophiles to yield a diverse range of vicinally di- or trifunctionalized adamantane derivatives researchgate.net. This approach highlights the utility of adamantan-2-ylmethanol in generating molecular complexity from a relatively simple precursor.

Furthermore, derivatives of adamantan-2-ylmethanol are employed in multi-step synthetic sequences to produce intricate molecules with potential applications in medicinal and bioinorganic chemistry. For example, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol has been synthesized in a five-step procedure starting from 1-acetyladamantane nih.govmdpi.com. This compound and its synthetic precursors are valuable as they can be further elaborated into new chelating ligands, demonstrating the role of the adamantan-2-ylmethanol framework as a foundational element in the construction of sophisticated molecular structures nih.govmdpi.com. The synthesis often involves a series of well-established organic reactions, underscoring the versatility of the adamantane moiety as a stable structural component throughout a synthetic pathway.

The reactions involving adamantan-2-ylmethanol and its derivatives are not limited to the modification of the hydroxyl group. The adamantane cage itself can be functionalized, although this often requires more forcing conditions due to its inherent stability. However, the strategic use of adamantan-2-ylmethanol as a starting point allows for the controlled introduction of functionality at a specific position of the adamantane nucleus, which is a significant advantage in targeted synthesis.

Utilization in Polymer Chemistry and Materials Science

The incorporation of the adamantane moiety, often via adamantan-2-ylmethanol and its derivatives, into polymers has been shown to significantly enhance the properties of the resulting materials. The bulky and rigid nature of the adamantane cage disrupts polymer chain packing, leading to increased free volume, while also restricting chain mobility, which can improve thermal and mechanical stability.

Adamantan-2-ylmethanol and its derivatives can be incorporated into polymeric structures through various polymerization techniques. For instance, methacrylate (B99206) monomers containing an adamantyl group can be synthesized and subsequently polymerized to yield adamantane-containing polymethacrylates researchgate.net. The adamantane group can be introduced into the monomer structure by esterification of adamantan-2-ylmethanol with methacrylic acid or its derivatives. These adamantyl-functionalized monomers can then be copolymerized with other monomers to tailor the properties of the final polymer.

Another approach involves the post-polymerization modification of a pre-existing polymer with an adamantane-containing molecule. This can be achieved by reacting a polymer with functional groups with a derivative of adamantan-2-ylmethanol. This method allows for the controlled introduction of adamantane moieties onto a polymer backbone, providing a versatile route to new materials. Adamantane-based polymers are also being explored for their potential in creating materials with controllable mechanical, physicochemical, and biological properties for applications such as drug delivery matrices pensoft.net.

The hydrophobic nature of the adamantane cage also contributes to enhanced water resistance in polymers. The bulky, nonpolar adamantyl groups reduce the polymer's affinity for water, leading to lower water absorption researchgate.net. This property is particularly beneficial for materials used in humid environments or for electronic applications where moisture can degrade performance.

Furthermore, the incorporation of adamantane can influence the optical properties of polymers, such as the refractive index. The high carbon-to-hydrogen ratio and compact structure of adamantane can lead to polymers with a higher refractive index, which is desirable for applications in optical lenses, coatings, and other optical components. The low polarity of the adamantane structure can also contribute to a reduction in the dielectric constant and loss factor of polymers, making them potential candidates for use as interlayer dielectric materials in microelectronics researchgate.net.

| Property Enhanced | Effect of Adamantane Incorporation | Reference |

| Thermal Stability | Increased glass transition temperature (Tg) due to restricted polymer chain motion. | researchgate.net |

| Water Resistance | Reduced water absorption due to the hydrophobic nature of the adamantane cage. | researchgate.net |

| Mechanical Properties | Improved mechanical strength and rigidity. | researchgate.net |

| Dielectric Properties | Lower dielectric constant and loss factor. | researchgate.net |

Adamantan-2-ylmethanol and its derivatives are also being investigated as precursors for the development of advanced functional materials. The unique structural and electronic properties of the adamantane cage make it an attractive component for materials with applications in electronics and nanotechnology.

In the realm of organic semiconductors, the incorporation of adamantane moieties can influence the molecular packing and electronic properties of the material. The rigid adamantane scaffold can be used to control the intermolecular interactions and charge transport pathways in organic thin films. While direct research on adamantan-2-ylmethanol in organic semiconductors is emerging, the broader use of adamantane derivatives in functional materials suggests its potential in this area.

Adamantane-based polymers have also been utilized to create novel nanomaterials. For example, an adamantane plasma polymer has been used as a capping layer to transfer substrate-induced strain to 2D materials like molybdenum disulfide (MoS2), achieving unprecedented levels of crystal strain researchgate.net. This strain engineering can be used to tune the electrical and optical properties of 2D materials for advanced electronic and optoelectronic devices.

Application in Supramolecular Chemistry and Host-Guest Systems

The well-defined size and shape of the adamantane cage make adamantan-2-ylmethanol and its derivatives excellent guest molecules in supramolecular host-guest systems. The hydrophobic adamantyl group can form stable inclusion complexes with various macrocyclic host molecules, such as cyclodextrins and cucurbit[n]urils, in aqueous solutions.

The driving force for the formation of these host-guest complexes is primarily the hydrophobic effect, where the nonpolar adamantane moiety is encapsulated within the hydrophobic cavity of the host molecule, displacing high-energy water molecules. This interaction is highly specific and can have association constants typically in the range of 10³–10⁵ M⁻¹ for cyclodextrins nih.gov.

These host-guest interactions have been exploited in a variety of applications, including drug delivery, sensing, and the construction of self-assembling materials. By functionalizing adamantan-2-ylmethanol with a therapeutic agent, it is possible to create a prodrug that can be encapsulated by a host molecule, improving its solubility, stability, and bioavailability nih.govmdpi.com. The release of the drug can then be triggered by a specific stimulus that disrupts the host-guest complex.

In the field of bioanalytics, the strong and specific interaction between adamantane and host molecules is utilized for the detection of cellular biomarkers. For instance, antibodies labeled with a cyclodextrin (B1172386) host can bind to adamantane-labeled nanoparticles, providing an amplified signal for biomarker detection researchgate.net. This demonstrates the utility of the adamantane moiety as a molecular recognition element in complex biological systems.

| Host Molecule | Guest Moiety | Driving Force | Potential Applications |

| Cyclodextrins | Adamantane | Hydrophobic effect | Drug delivery, sensing, bioanalytics nih.govmdpi.comresearchgate.net |

| Cucurbit[n]urils | Adamantane | Hydrophobic effect, ion-dipole interactions | Drug delivery, controlled release nih.gov |

Use in Catalyst Design and Ligand Development

The steric bulk and rigid structure of the adamantane group are highly desirable features in the design of ligands for metal-based catalysts. By incorporating the adamantyl moiety into a ligand scaffold, it is possible to create a well-defined steric environment around the metal center, which can influence the activity, selectivity, and stability of the catalyst.

Adamantan-2-ylmethanol can serve as a convenient starting point for the synthesis of a variety of adamantane-containing ligands. The hydroxyl group can be readily converted into other functional groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are common coordinating groups in catalysis. The bulky adamantyl group can provide steric shielding to the active metal center, which can prevent catalyst deactivation pathways and promote specific reaction pathways mdpi.com.

For example, adamantyl-substituted imidazole derivatives, which can be synthesized from precursors related to adamantan-2-ylmethanol, are potential starting materials for new chelating ligands nih.govmdpi.com. The significant steric shielding provided by the adamantyl group is expected to be beneficial for studying reaction pathways and reactive intermediates in catalysis mdpi.com. The use of adamantane in catalyst development is driven by its inertness, rigidity, and the ability to control the steric environment around a metal center researchgate.net.

The design of catalysts with adamantane-containing ligands is an active area of research, with applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The unique properties of the adamantane scaffold make it a valuable tool for the development of highly efficient and selective catalysts researchgate.net.

Niche Applications in Analytical Chemistry or Separation Science

The utility of Adamantan-2-ylmethanol derivatives in analytical and separation science is an emerging area of research. The inherent chirality of the 2-substituted adamantane core, coupled with its thermal and chemical stability, makes it an attractive scaffold for the development of novel chiral selectors and stationary phases for chromatography.

Research in this area has explored the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) by immobilizing derivatives of Adamantan-2-ylmethanol onto a silica support. These CSPs can be used for the enantioselective separation of racemic mixtures. The separation mechanism relies on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers of the analyte and the chiral environment of the stationary phase.

One hypothetical study could involve the synthesis of a chiral stationary phase by reacting Adamantan-2-ylmethanol with 3,5-dimethylphenyl isocyanate to form the corresponding carbamate derivative. This chiral selector could then be covalently bonded to a silica gel support. The resulting CSP could be evaluated for its ability to separate a range of racemic compounds, including pharmaceuticals and agrochemicals.

The performance of such a CSP would be characterized by parameters like the retention factors (k) of the enantiomers, the separation factor (α), which indicates the degree of separation, and the resolution (Rs), which quantifies the baseline separation between the two enantiomeric peaks.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study.

| Analyte (Racemic Mixture) | Mobile Phase | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |

| Ibuprofen | Hexane/Isopropanol (90:10) | 2.15 | 2.48 | 1.15 | 1.8 |

| Propranolol | Hexane/Isopropanol/DEA (80:20:0.1) | 3.42 | 4.10 | 1.20 | 2.1 |

| Metalaxyl | Hexane/Ethanol (95:5) | 1.89 | 2.08 | 1.10 | 1.5 |

This table presents hypothetical data for illustrative purposes.

In addition to HPLC, derivatives of Adamantan-2-ylmethanol could potentially be used in other separation techniques such as gas chromatography (GC) and capillary electrophoresis (CE). In GC, they could be used to create chiral capillary columns for the separation of volatile enantiomers. In CE, they could be employed as chiral additives to the background electrolyte to achieve enantiomeric resolution.

Further research into the synthesis of novel derivatives of Adamantan-2-ylmethanol and their comprehensive evaluation in various separation techniques is necessary to fully explore their potential in analytical chemistry and separation science.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Adamantan-2-ylmethanol

Future research is increasingly directed towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of Adamantan-2-ylmethanol and its derivatives. Traditional synthetic approaches often involve multi-step processes with harsh reagents and generate significant waste. The principles of green chemistry are driving the exploration of alternative synthetic strategies.

Key areas of development include:

Catalytic Routes: Investigating novel catalytic systems, including transition-metal catalysis and organocatalysis, to achieve higher yields and selectivity under milder reaction conditions. The goal is to reduce the number of synthetic steps and minimize the use of stoichiometric reagents.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols and other derivatives is a promising avenue. nih.gov Biocatalytic methods offer the potential for high enantioselectivity and can be performed under environmentally benign aqueous conditions. arkat-usa.orgresearchgate.net The development of robust biocatalysts for the specific transformation of adamantane-containing substrates is a key challenge.

Photocatalysis: Visible-light-mediated photocatalysis represents a powerful tool for forging new bonds under mild conditions. Exploring photocatalytic pathways for the functionalization of the adamantane (B196018) core or the introduction of the hydroxymethyl group could lead to novel and more sustainable synthetic routes.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of Adamantan-2-ylmethanol. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purity while minimizing reaction times and waste.

A comparative look at potential synthetic strategies highlights the shift towards more sustainable methods:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established procedures. | Often requires harsh reagents, generates significant waste, can have low overall yields. |

| Catalytic Methods | Higher efficiency, milder conditions, reduced waste. | Catalyst cost and stability, optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, environmentally friendly. nih.gov | Enzyme stability and substrate specificity, process optimization. researchgate.net |

| Photocatalysis | Mild reaction conditions, use of renewable energy. | Catalyst design, understanding of reaction mechanisms. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Underutilized Reactivity Pathways

The steric bulk of the adamantane cage in Adamantan-2-ylmethanol can influence its reactivity in unique ways, potentially leading to the discovery of novel chemical transformations. Future research will likely focus on exploring reactivity pathways that have been underexplored.

Steric Shielding Effects: The adamantyl group can provide significant steric shielding, which could be exploited to control the regioselectivity of reactions or to stabilize reactive intermediates. mdpi.com This could be particularly interesting in the synthesis of complex molecules where selective functionalization is crucial.

Ring-Opening Reactions: Adamantane-containing epoxides (oxiranes) have shown interesting reactivity, with the direction of ring-opening being influenced by the substrate structure and reaction conditions. researchgate.net Investigating the conversion of Adamantan-2-ylmethanol into corresponding oxiranes and their subsequent reactions could open up new synthetic possibilities.

C-H Activation: Direct functionalization of the adamantane cage through C-H activation is a highly desirable but challenging goal. Developing catalytic systems that can selectively activate the C-H bonds of the adamantane core in the presence of the hydroxymethyl group would provide a more direct route to a wide range of functionalized derivatives.

Supramolecular Reactivity: The adamantane moiety is a well-known guest in host-guest chemistry, particularly with cyclodextrins and cucurbiturils. nih.gov Exploring how the encapsulation of Adamantan-2-ylmethanol within a supramolecular host affects its reactivity and selectivity is a promising area for future investigation.

Expansion into New Material Science Applications and Advanced Manufacturing

The incorporation of the rigid and thermally stable adamantane unit into polymers and other materials can impart desirable properties such as high glass transition temperatures (Tg), improved mechanical strength, and low dielectric constants. researchgate.net Adamantan-2-ylmethanol serves as a valuable building block for the synthesis of these advanced materials.

Future applications are envisioned in:

High-Performance Polymers: The synthesis of novel monomers derived from Adamantan-2-ylmethanol for use in polymerization reactions is an active area of research. rsc.orgresearchgate.net These monomers can be incorporated into various polymer backbones to create materials with enhanced thermal stability and mechanical properties for applications in aerospace, automotive, and electronics industries.

Advanced Coatings: The unique properties of adamantane derivatives make them suitable for the development of functional coatings with properties such as scratch resistance, hydrophobicity, and low refractive index. Adamantan-2-ylmethanol can be used to synthesize monomers for UV-curable coatings or as a crosslinking agent in thermosetting resins.

Metal-Organic Frameworks (MOFs): The rigid structure of the adamantane cage makes it an attractive building block for the design of novel MOFs. researchgate.net Adamantan-2-ylmethanol can be functionalized to create ligands for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Supramolecular Materials: The strong non-covalent interactions of the adamantyl group can be utilized in the bottom-up fabrication of supramolecular polymers and gels. nih.govkent.ac.uk Adamantan-2-ylmethanol can be derivatized to create self-assembling systems with stimuli-responsive properties for applications in drug delivery and tissue engineering.

| Material Class | Potential Application | Key Property Conferred by Adamantane |

| High-Performance Polymers | Aerospace components, electronic substrates | High thermal stability, high glass transition temperature. researchgate.net |

| Advanced Coatings | Scratch-resistant surfaces, anti-reflective films | Hardness, hydrophobicity, low refractive index. |

| Metal-Organic Frameworks | Gas storage and separation | Structural rigidity, defined pore geometry. researchgate.net |

| Supramolecular Materials | Drug delivery, injectable hydrogels | Strong host-guest interactions, self-assembly. nih.gov |

Integration with Advanced Computational Methodologies for Predictive Design

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. slideshare.net These methods can accelerate the discovery and development of new molecules and materials by predicting their properties and guiding experimental efforts.

For Adamantan-2-ylmethanol, computational approaches can be applied to:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the outcome of chemical reactions. ut.ac.irrsc.orgrsc.orgut.ac.ir This can aid in the design of more efficient synthetic routes and the exploration of novel reactivity pathways.